Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate
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Overview
Description
Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate: is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions . This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate typically involves the protection of an amino acid derivative with a Boc group. One common method involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating to ensure complete protection of the amine group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the Boc group into the amino acid derivative efficiently . This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are used for Boc deprotection.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine derivative.
Scientific Research Applications
Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate primarily involves the protection and deprotection of the amine group. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
- Ethyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate
- tert-Butyl 4-[(hydroxymethyl)benzylcarbamate
- 2-(tert-Butoxycarbonylamino)-1-ethanol
Comparison: Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate is unique due to its specific structure, which includes both a hydroxyl group and a Boc-protected amine. This dual functionality allows for versatile applications in organic synthesis, particularly in the synthesis of peptides and other complex molecules . Similar compounds may lack one of these functional groups, limiting their utility in certain reactions.
Properties
Molecular Formula |
C12H23NO5 |
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Molecular Weight |
261.31 g/mol |
IUPAC Name |
ethyl 3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C12H23NO5/c1-6-17-10(15)7-9(14)8(2)13-11(16)18-12(3,4)5/h8-9,14H,6-7H2,1-5H3,(H,13,16) |
InChI Key |
BTSXUUIYWQKWPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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